3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Chloro-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, are known to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to participate in various biochemical reactions, contributing to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (14456 g/mol) and predicted log Kow (032) suggest that it may have good bioavailability .
Result of Action
It’s known that pyrazole derivatives can exhibit various biological effects, such as antimicrobial, anti-inflammatory, and anticancer activities, among others .
Action Environment
The action of 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors. For instance, its corrosion protection efficiency for mild steel in HCl decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method includes the treatment of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF) at low temperatures, followed by heating the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Condensation Reactions: The compound can undergo Knoevenagel condensation with ethylcyanoacetate to form ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Condensation Reactions: Reagents like ethylcyanoacetate and bases such as piperidine are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be formed.
Condensation Products: Ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate is a major product of Knoevenagel condensation.
Scientific Research Applications
3-Chloro-5-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound is similar in structure but has a phenyl group instead of a hydrogen at the 1-position.
3-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
Uniqueness: 3-Chloro-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a chloro and an aldehyde group on the pyrazole ring. This combination enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLZFFRJOXSPBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139157-40-7 | |
Record name | 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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